![molecular formula C9H16ClNO4S B2359886 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride CAS No. 2034479-95-1](/img/structure/B2359886.png)
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride
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Overview
Description
The compound “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make it a challenging scaffold to acquire .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold has been applied as a key synthetic intermediate in several total syntheses . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications
Synthesis of Analogs and Derivatives
- Synthesis of Conformationally Rigid Analogs : Researchers have synthesized analogs of 2-amino adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, which could offer insights into the structural properties of related compounds (Kubyshkin et al., 2009).
- Creation of Structural Analogues : Efforts to create structural analogs of epibatidine, involving 8-azabicyclo[3.2.1]octan-3-one derivatives, suggest potential uses in mimicking or modifying biological activity of related substances (Babkin et al., 2015).
Synthesis Methods and Techniques
- New Synthetic Approaches : Studies focus on developing novel synthesis methods for 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, which could pave the way for more efficient production of this compound and its derivatives (Jung et al., 2006).
- Stereoselective Synthesis : Research on the stereoselective synthesis of compounds like NS9544 acetate, utilizing the 8-azabicyclo[3.2.1]octane framework, highlights the importance of this structure in medicinal chemistry (Malmgren et al., 2011).
Pharmacological Aspects
- Neurochemical Impacts : Studies have investigated the effects of compounds like LK-933, belonging to the tropane group, on monoamine levels in the brain, indicating the pharmacological relevance of the 8-azabicyclo[3.2.1]octane structure (Naplekova et al., 2017).
- Antiproliferative Properties : Research into tropane-based compounds, including 8-azabicyclo[3.2.1]octane derivatives, has shown promising antitumor properties, demonstrating the potential medical applications of these structures (Ismail et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-9(12)5-15(13,14)8-3-6-1-2-7(4-8)10-6;/h6-8,10H,1-5H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDXCZIEHKGMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)S(=O)(=O)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride |
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